molecular formula C21H20N2OS2 B2535521 4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide CAS No. 923363-61-5

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide

Cat. No.: B2535521
CAS No.: 923363-61-5
M. Wt: 380.52
InChI Key: BMWMZDBUPVDNRL-UHFFFAOYSA-N
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Description

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-tosyloxy-1-indanone with thiourea to form the thiazole ring . This intermediate is then further reacted with benzyl chloride and butanoyl chloride under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide is unique due to the presence of the benzylthio and butanamide groups, which confer distinct chemical and biological properties. These structural features enhance its ability to interact with specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

4-benzylsulfanyl-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS2/c24-19(11-6-12-25-14-15-7-2-1-3-8-15)22-21-23-20-17-10-5-4-9-16(17)13-18(20)26-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWMZDBUPVDNRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCCSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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